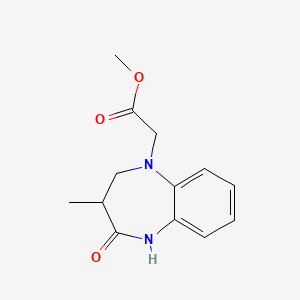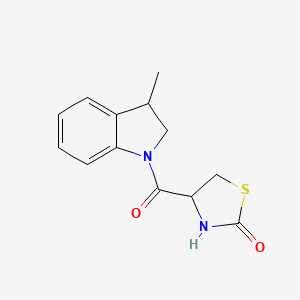
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one, also known as MDL-72974A, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a promising target for the treatment of type 2 diabetes and obesity. MDL-72974A has been extensively studied for its potential as a therapeutic agent and as a tool for investigating the role of PTP1B in insulin signaling.
Mecanismo De Acción
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one works by binding to the catalytic domain of PTP1B and inhibiting its activity. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one enhances insulin signaling and promotes glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. It has also been shown to inhibit cancer cell proliferation and migration, and to enhance the effects of chemotherapy and radiation therapy. 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has minimal toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one is a highly specific inhibitor of PTP1B and has minimal off-target effects. It is commercially available and has been extensively characterized for its biochemical and physiological effects. However, its use in in vitro and in vivo experiments requires careful consideration of the concentration and duration of exposure, as well as the potential for non-specific effects on cellular processes.
Direcciones Futuras
Future research on 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one could focus on its potential as a therapeutic agent for type 2 diabetes, obesity, and cancer. Clinical trials could be conducted to evaluate its safety and efficacy in human subjects. Further studies could also investigate the mechanisms underlying its effects on insulin signaling and cancer cell proliferation, and its potential interactions with other signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one involves the condensation of 3-methylindole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with ethyl chloroformate. The resulting thiazolidinone is then treated with trifluoroacetic acid to remove the ethyl ester and generate the final product. The synthesis has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been widely used as a research tool to investigate the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has also been used to study the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as cancer cell proliferation and migration.
Propiedades
IUPAC Name |
4-(3-methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-15(11-5-3-2-4-9(8)11)12(16)10-7-18-13(17)14-10/h2-5,8,10H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJARXMXAZXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3CSC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)
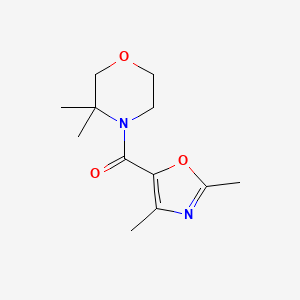
![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)
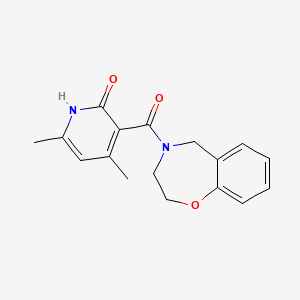
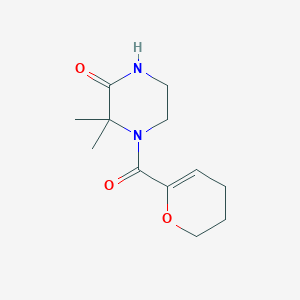
![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)
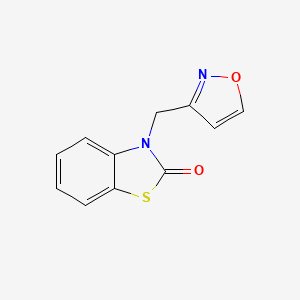
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)
